molecular formula C30H37ClN8O4 B608374 1,1'-(4,4'-(((5-Chloropyrimidine-2,4-diyl)bis(azanediyl))bis(3-methoxy-4,1-phenylene))bis(piperazine-4,1-diyl))diethanone CAS No. 1472795-20-2

1,1'-(4,4'-(((5-Chloropyrimidine-2,4-diyl)bis(azanediyl))bis(3-methoxy-4,1-phenylene))bis(piperazine-4,1-diyl))diethanone

Katalognummer B608374
CAS-Nummer: 1472795-20-2
Molekulargewicht: 609.12
InChI-Schlüssel: TXDIRJCYNAWBOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1,1’-(4,4’-(((5-Chloropyrimidine-2,4-diyl)bis(azanediyl))bis(3-methoxy-4,1-phenylene))bis(piperazine-4,1-diyl))diethanone” is a complex organic molecule with the molecular formula C30H37ClN8O4 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, involving multiple functional groups including chloropyrimidine, methoxyphenylene, and piperazine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 609.13 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Treatment of Anaplastic Large-Cell Lymphoma (ALCL)

KRCA-0008 has been found to suppress ALK-positive anaplastic large-cell lymphoma growth . It strongly suppressed the proliferation and survival of NPM-ALK-positive ALCL cells. Additionally, it induced G0/G1 cell cycle arrest and apoptosis by blocking downstream signals including STAT3, Akt, and ERK1/2 .

Inhibition of ALK Mutants

KRCA-0008 is a potent and selective ALK (aplastic lymphoma kinase) and Ack1 inhibitor that exhibits in vivo efficacy in xenograft mice model . It potently inhibits ALK mutants L1196M, C1156Y, F1174L, and R1275Q .

Inhibition of ALK in Non-Small Cell Lung Cancer

Constitutively activated ALK, due to chromosomal translocations, point mutations, and gene amplification, has been implicated in a variety of human cancers, including non-small cell lung cancer . KRCA-0008, as an ALK inhibitor, could potentially be used in the treatment of this type of cancer .

Inhibition of ALK in Neuroblastoma

Neuroblastoma is another type of cancer where constitutively activated ALK has been implicated . The potential use of KRCA-0008 in the treatment of neuroblastoma is an area of interest for researchers .

Use in Preclinical Studies

KRCA-0008 has been used in preclinical studies to evaluate its anti-cancer activity . For instance, tumor growth was strongly suppressed in mice inoculated with Karpas-299 tumor xenografts and orally treated with KRCA-0008 .

Structure-Activity Relationship Studies

Syntheses of various bis-ortho-alkoxy-para-piperazineanilino-pyrimidines and -triazines of KRCA-0008 analogs have been described and their structure–activity-relationship to anaplastic lymphoma kinase (ALK) has been discussed .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name

1-[4-[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37ClN8O4/c1-20(40)36-9-13-38(14-10-36)22-5-7-25(27(17-22)42-3)33-29-24(31)19-32-30(35-29)34-26-8-6-23(18-28(26)43-4)39-15-11-37(12-16-39)21(2)41/h5-8,17-19H,9-16H2,1-4H3,(H2,32,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDIRJCYNAWBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(4,4'-(((5-Chloropyrimidine-2,4-diyl)bis(azanediyl))bis(3-methoxy-4,1-phenylene))bis(piperazine-4,1-diyl))diethanone

Q & A

Q1: What is the primary mechanism of action of KRCA-0008?

A1: KRCA-0008 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). [, ] ALK is a receptor tyrosine kinase that plays a crucial role in cell growth and survival. By inhibiting ALK, KRCA-0008 disrupts the signaling pathways that drive the proliferation of cancer cells, particularly in ALK-positive cancers. []

Q2: Why is KRCA-0008 considered advantageous over existing ALK inhibitors like crizotinib?

A2: KRCA-0008 demonstrates superior activity against certain ALK mutations, notably the gatekeeper L1196M mutation, which confers resistance to crizotinib. [] This enhanced activity against resistant mutants makes KRCA-0008 a potentially valuable therapeutic option for patients who develop resistance to first-generation ALK inhibitors.

Q3: What are the key structural features of KRCA-0008, and how do they contribute to its activity?

A3: KRCA-0008 belongs to a class of compounds characterized by a bis-ortho-alkoxy-para-piperazine-substituted pyrimidine core. [] While the exact contribution of each structural element is complex, this specific arrangement is thought to be crucial for its binding affinity and selectivity towards ALK. [] Further research, including structure-activity relationship (SAR) studies, is needed to fully elucidate the contribution of individual structural motifs to its potency and selectivity.

Q4: What is the current state of research on KRCA-0008, and what are the next steps?

A4: Preclinical studies have demonstrated promising results, showing that KRCA-0008 inhibits the growth of ALK-positive cancer cells in vitro and in vivo. [, , ] Specifically, it has shown efficacy in models of anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). [, ] Further research, including comprehensive preclinical evaluation and potential clinical trials, is necessary to fully assess its safety, efficacy, and therapeutic potential in humans.

Q5: Are there any known safety concerns associated with KRCA-0008?

A5: While initial studies suggest a favorable safety profile, with KRCA-0008 deemed safe in Ames tests, chromosomal aberration assays, micronucleus assays, and acute toxicity tests, [] more extensive safety evaluations are necessary to determine its long-term effects. Rigorous preclinical and clinical studies are crucial to fully characterize the potential risks and benefits associated with KRCA-0008.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.